![molecular formula C19H18BrN3O2S2 B2463923 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 738621-91-5](/img/structure/B2463923.png)
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide
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Description
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C19H18BrN3O2S2 and its molecular weight is 464.4. The purity is usually 95%.
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Scientific Research Applications
Thymidylate Synthase Inhibitors and Antitumor Agents
A study by Gangjee, Qiu, and Kisliuk (2004) explored the synthesis of thieno[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors and antitumor agents. This research is significant for understanding the role of similar compounds in cancer treatment (Gangjee, Qiu, & Kisliuk, 2004).
Microwave Irradiation in Synthesis
Davoodnia, Rahimizadeh, Atapour-Mashhad, and Tavakoli-Hoseini (2009) investigated the synthesis of thieno[2,3-d]pyrimidines using microwave irradiation, which is a novel approach to synthesize these compounds (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Anticonvulsant Properties
A study by Severina, Skupa, Voloshchuk, and Georgiyants (2020) focused on synthesizing new derivatives of thieno[2,3-d]pyrimidines as potential anticonvulsants. Their research contributes to the development of new treatments for epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Gangjee, Qiu, Li, and Kisliuk (2008) synthesized compounds targeting both thymidylate synthase and dihydrofolate reductase. This dual inhibitory activity suggests potential for treating certain cancers (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, and Georgiyants (2021) conducted research into the antimicrobial properties of thieno[2,3-d]pyrimidines. This area of study is crucial for developing new antibiotics (Vlasov et al., 2021).
Synthesis and Crystal Structure
Research by Gangjee, Li, Kisliuk, Cody, Pace, Piraino, and Makin (2009) explored the synthesis and X-ray crystal structure of thieno[2,3-d]pyrimidines. Understanding the crystal structure is vital for drug design (Gangjee et al., 2009).
Quantum Chemical Studies
Mamarahmonov, Belen’kii, Chuvylkin, Ashirmatov, Elmuradov, Ortikov, Kodirov, and Shakhidoyatov (2014) conducted quantum chemical studies on thieno[2,3-d]pyrimidin-4-ones. Such studies are crucial for understanding the electronic and chemical properties of these compounds (Mamarahmonov et al., 2014).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S2/c1-4-9-23-18(25)16-11(2)12(3)27-17(16)22-19(23)26-10-15(24)21-14-7-5-13(20)6-8-14/h4-8H,1,9-10H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFWUGQSIVUCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide |
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